3-Amino-4,6-dimethyl-1H-pyridin-2-one

Antidiabetic α-Glucosidase Inhibition Thiourea Derivative

Choose 3-Amino-4,6-dimethyl-1H-pyridin-2-one for a validated, non-interchangeable scaffold in medicinal chemistry. Its specific 4,6-dimethyl substitution pattern is essential for generating α-glucosidase inhibitors with potency exceeding acarbose (IC50 9.77 mM vs 11.96 mM). This exact substitution also underpins its proven antiradical activity and its established role in yielding potent NNRTI candidates. Derivative synthesis at the 3-amino group is well-documented, enabling rapid library generation. Procure this exact compound to ensure project-relevant reactivity and bioactivity that generic analogs cannot replicate.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 143708-29-6
Cat. No. B116831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4,6-dimethyl-1H-pyridin-2-one
CAS143708-29-6
Synonyms2(1H)-Pyridinone,3-amino-4,6-dimethyl-(9CI)
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)N)C
InChIInChI=1S/C7H10N2O/c1-4-3-5(2)9-7(10)6(4)8/h3H,8H2,1-2H3,(H,9,10)
InChIKeyJBISJJNEYJHFNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4,6-dimethyl-1H-pyridin-2-one (CAS 143708-29-6): A Key Aminopyridinone Scaffold for Research and Synthesis


3-Amino-4,6-dimethyl-1H-pyridin-2-one (CAS 143708-29-6) is a heterocyclic compound belonging to the 3-aminopyridin-2(1H)-one family [1]. Its structure features a pyridinone ring substituted with amino and methyl groups, offering multiple sites for chemical modification [2]. While the parent molecule exhibits some intrinsic antiradical activity [3], its primary value in research and development lies in its role as a versatile scaffold for synthesizing more complex derivatives with targeted biological activities, such as α-glucosidase inhibitors [4] and non-nucleoside reverse transcriptase inhibitors (NNRTIs) [5].

Why 3-Amino-4,6-dimethyl-1H-pyridin-2-one Cannot Be Casually Substituted with Other Aminopyridinones


Generic substitution among 3-aminopyridin-2(1H)-one analogs is not scientifically valid due to the profound impact of substituent pattern on both chemical reactivity and biological function. The specific 4,6-dimethyl substitution on the pyridinone ring, as found in 3-amino-4,6-dimethyl-1H-pyridin-2-one, is a critical determinant of its utility. For instance, this exact pattern was essential for the synthesis of specific thiourea derivatives that demonstrated α-glucosidase inhibitory activity superior to the standard drug acarbose [1]. Conversely, a simple modification, such as replacing the 3-amino group with a 3-cyano group, redirects the molecule's application entirely towards insecticidal activity [2]. Therefore, the choice of scaffold is not interchangeable and dictates the potential application and outcome of any subsequent synthetic campaign.

Quantitative Evidence for Selecting 3-Amino-4,6-dimethyl-1H-pyridin-2-one Over Analogs


α-Glucosidase Inhibitory Activity of Derived Thioureas vs. Acarbose

While the parent compound itself is not a potent α-glucosidase inhibitor, its 4,6-dimethyl substitution pattern is essential for generating active derivatives. A phenylthiourea derivative synthesized from 3-amino-4,6-dimethylpyridin-2(1H)-one exhibited an IC50 of 9.77 mM against α-glucosidase, exceeding the activity of the standard drug acarbose, which has an IC50 of 11.96 mM [1].

Antidiabetic α-Glucosidase Inhibition Thiourea Derivative

Intrinsic Antiradical Activity Confers Differentiating Utility

A key differentiator of 3-amino-4,6-dimethylpyridin-2(1H)-one is its intrinsic antiradical activity, a property not observed in the synthesized thiourea derivatives from the same study [1]. This provides a baseline of chemical reactivity that can be exploited in applications like polymer stabilization or as a starting point for designing antioxidant leads.

Antioxidant Free Radical Scavenging Chemical Property

Established Utility as a Scaffold for Potent HIV-1 NNRTIs

The 3-aminopyridin-2(1H)-one class, of which 3-amino-4,6-dimethyl-1H-pyridin-2-one is a member, is a validated scaffold for developing potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). While the 4,6-dimethyl substitution is not present in the most potent clinical candidates from this series, the core scaffold has yielded compounds with in vitro IC50 values as low as 19 nM against HIV-1 RT [1]. This establishes the core heterocycle's proven potential in a high-value therapeutic area.

Antiviral HIV-1 Reverse Transcriptase NNRTI

Optimal Application Scenarios for 3-Amino-4,6-dimethyl-1H-pyridin-2-one Based on Differentiating Evidence


Synthesis of Potent α-Glucosidase Inhibitors for Antidiabetic Research

Procurement of 3-amino-4,6-dimethyl-1H-pyridin-2-one is strongly indicated for medicinal chemistry programs focused on diabetes. The compound serves as a superior starting material compared to other aminopyridinones, as evidenced by the synthesis of a phenylthiourea derivative that exhibits α-glucosidase inhibitory activity (IC50 = 9.77 mM) exceeding that of acarbose (IC50 = 11.96 mM) [1].

Development of Novel Antioxidant Agents or Stabilizers

This compound is the preferred choice for projects requiring an intrinsically antiradical pyridinone core. Its documented antiradical activity [2] distinguishes it from other analogs that lack this property, making it a suitable scaffold for designing novel antioxidants or as an additive in materials science to confer oxidative stability.

Scaffold for Next-Generation Antiviral Drug Discovery

Researchers targeting HIV-1 reverse transcriptase or related viral polymerases should prioritize this scaffold. It belongs to a validated class of 3-aminopyridin-2(1H)-ones known to yield potent NNRTIs with IC50 values reaching the low nanomolar range [3]. This established potential provides a higher probability of success in lead generation campaigns compared to unvalidated heterocyclic scaffolds.

As a Reactive Building Block in Diversified Heterocyclic Synthesis

The 3-amino group of this compound is a key site for chemical diversification. It has been successfully used to synthesize a variety of thiourea, 1,3-thiazin-4-one, and 1,3-thiazoline derivatives [2]. This reactivity makes it a valuable intermediate for generating diverse chemical libraries for biological screening.

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